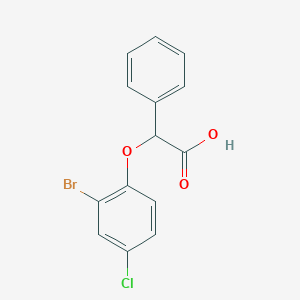

2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQBGHZZGUTMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in It involves deconstructing the target molecule into simpler, commercially available precursor structures through a series of imaginary bond disconnections. scribd.com For this compound, two primary disconnections are identified as strategically significant.

The most logical disconnection is at the ether C–O bond, a common strategy for synthesizing aryl ethers. amazonaws.com This bond break simplifies the molecule into two key synthons: a nucleophilic 2-bromo-4-chlorophenoxide anion and an electrophilic α-substituted phenylacetic acid cation. The corresponding synthetic equivalents for these idealized fragments are 2-bromo-4-chlorophenol (B154644) and an α-halo-phenylacetic acid, such as 2-bromo-2-phenylacetic acid.

A secondary disconnection can be considered within the phenylacetic acid moiety itself. For instance, the Cα–C(O) bond could be disconnected, leading back to a benzyl (B1604629) derivative and a carboxylating agent. This approach is fundamental to the synthesis of phenylacetic acids, often involving intermediates like benzyl cyanide followed by hydrolysis. scribd.comorgsyn.org

These disconnections suggest a convergent synthesis where the two main fragments, the halogenated phenol (B47542) and the phenylacetic acid derivative, are prepared separately and then coupled in a final step.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection | Target Molecule | Synthons | Synthetic Equivalents |

|---|---|---|---|

| C(aryl)-O Bond (Ether Linkage) | (2-bromo-4-chlorophenoxide) + (α-phenylacetyl cation) | 2-Bromo-4-chlorophenol + 2-Bromo-2-phenylacetic acid | |

| Cα–COOH Bond (Carboxylic Acid) | (Benzyl anion) + (Carboxyl cation) | Benzylmagnesium bromide + Carbon Dioxide (CO₂) |

| Cα–Ph Bond (Phenyl Group) | | (Phenyl anion) + (α-carboxyethyl cation) | Phenylmagnesium bromide + 2-Bromoacetic acid |

Established Synthetic Routes and Catalytic Approaches

Based on the retrosynthetic analysis, the forward synthesis focuses on the formation of the key ether linkage and the construction of the phenylacetic acid backbone.

The formation of the diaryl ether bond is the cornerstone of the synthesis. This can be achieved through several catalytic and non-catalytic methods, each with distinct mechanisms and applications.

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O bonds, typically by coupling an aryl halide with a phenoxide. organic-chemistry.orgnih.gov Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. nih.govwikipedia.org

Modern advancements have led to modified Ullmann-type reactions that proceed under milder conditions with catalytic amounts of copper. These improvements often involve the use of ligands that stabilize the copper catalyst and facilitate the reaction. For instance, ligands like picolinic acid have been shown to be effective in the copper-catalyzed O-arylation of phenols with aryl iodides and bromides in solvents like DMSO at moderate temperatures. mit.edu The mechanism is believed to involve the formation of an organocopper intermediate, which then undergoes reaction with the phenoxide. wikipedia.org These milder conditions allow for greater functional group tolerance, which is crucial for complex molecules. nih.gov

Table 2: Representative Modified Ullmann Coupling Conditions for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System (Cu Source / Ligand) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodide | o-Cresol | CuI / Picolinic acid | K₃PO₄ | DMSO | 80-110 |

| Aryl Bromide | 2,6-Dimethylphenol | CuI / Picolinic acid | Cs₂CO₃ | DMSO | 110 |

| Aryl Iodide | 4-Cyanophenol | CuI / Picolinic acid | K₃PO₄ | DMSO | 80 |

Nucleophilic aromatic substitution (SNAr) provides another route to diaryl ethers. This reaction is typically limited to aryl halides that are "activated" by strongly electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). researchgate.netlibretexts.org Simple, unactivated aryl halides are generally resistant to SNAr. libretexts.org

However, transition-metal catalysis can overcome this limitation. Catalysts based on rhodium and ruthenium can coordinate to the π-system of an electron-neutral or even electron-rich aryl halide. researchgate.netacs.org This π-coordination withdraws electron density from the aromatic ring, enhancing its electrophilicity and making it susceptible to nucleophilic attack by a phenoxide. acs.org This strategy effectively achieves an "umpolung" or reversal of the typical reactivity of the phenol, allowing it to act as a nucleophile toward an otherwise inert aryl halide. acs.org

Table 3: Catalytic Systems for SNAr-based Diaryl Ether Synthesis

| Aryl Halide Type | Nucleophile | Catalyst System (Metal / Ligand) | Key Feature |

|---|---|---|---|

| Electron-deficient | Phenoxide | None (Base-mediated) | Requires activating groups (e.g., -NO₂) on the aryl halide. |

| Electron-neutral/rich Aryl Fluorides | Alcohols/Phenoxides | Ru / Hemilabile ligand | Ligand enhancement allows for the use of unactivated arenes. researchgate.net |

This method is an application of the Williamson ether synthesis to phenols. The reaction proceeds in two main steps. First, a suitable base is used to deprotonate the phenol, generating a more nucleophilic phenoxide anion. Common bases include sodium hydroxide, potassium carbonate, or sodium carbonate. jocpr.comwikipedia.org

In the second step, the phenoxide anion acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group in an SN2 reaction. In the context of synthesizing the target molecule, the electrophile would be an α-halo phenylacetic acid derivative. The preparation of phenoxyacetic acid from sodium phenolate (B1203915) and sodium chloroacetate (B1199739) in an aqueous or mixed solvent system is a well-documented example of this approach. wikipedia.orgchemicalbook.com

Table 4: Typical Conditions for Base-Catalyzed Etherification (Williamson-type)

| Phenol | Electrophile | Base | Solvent | Temperature |

|---|---|---|---|---|

| Phenol | Chloroacetic acid | NaOH | Water / Ethanol | Reflux (102°C) chemicalbook.com |

| p-Cresol | Chloroacetic acid | NaOH | Water | Water bath heating jocpr.com |

The synthesis of the 2-phenylacetic acid portion of the molecule, or its activated α-halo precursor, is a critical step. Several reliable methods exist for this transformation.

One of the most direct methods to obtain the required electrophile, 2-bromo-2-phenylacetic acid, is through the α-bromination of phenylacetic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a solvent like carbon tetrachloride. chemicalbook.com

The synthesis of the parent phenylacetic acid itself is well-established. A common industrial method involves the hydrolysis of benzyl cyanide. orgsyn.org Benzyl cyanide is readily prepared from benzyl chloride and sodium cyanide. The hydrolysis can be performed under either acidic or basic conditions, with acid-catalyzed hydrolysis often being smoother. orgsyn.org Another classic route to phenylacetic acid is the carbonation of benzylmagnesium chloride, a Grignard reagent, with carbon dioxide. orgsyn.org

Table 5: Synthetic Methods for Phenylacetic Acid and its α-Halo Derivatives

| Target Molecule | Starting Material(s) | Reagents / Conditions | Yield (%) |

|---|---|---|---|

| 2-Bromo-2-phenylacetic acid | 2-Phenylacetic acid | N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux (77°C) chemicalbook.com | 95 chemicalbook.com |

| Phenylacetic acid | Benzyl cyanide | H₂SO₄, H₂O, Reflux orgsyn.org | ~80 orgsyn.org |

| Phenylacetic acid | Benzylmagnesium chloride | 1. CO₂ (Carbonation) 2. Acid workup orgsyn.org | Not specified |

Construction of the Phenylacetic Acid Moiety

Bromination of Phenylacetic Acid Derivatives

The introduction of a bromine atom at the α-position of a phenylacetic acid derivative is a critical step in the synthesis of the target molecule. This transformation can be achieved through various methods, with radical bromination being a common approach.

One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). chemicalbook.com The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions. chemicalbook.com The progress of the reaction can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the complete consumption of the starting material. chemicalbook.com Upon completion, the desired α-bromo phenylacetic acid derivative can be isolated and purified using column chromatography. chemicalbook.com

Alternatively, elemental bromine can be employed for the α-bromination of phenylacetic acid. This reaction is often facilitated by the presence of a catalyst, such as phosphorus trichloride (B1173362), and is typically performed at elevated temperatures in a solvent like benzene (B151609). orgsyn.org The reaction time can be extensive, often requiring several days of reflux to drive the reaction to completion. orgsyn.org Another approach involves the use of bromine in the presence of a sunlamp to initiate the reaction, which can significantly reduce the reaction time. orgsyn.org

The choice of brominating agent and reaction conditions can influence the selectivity and yield of the α-bromination step. The table below summarizes typical conditions for the bromination of phenylacetic acid derivatives.

Table 1: Reaction Conditions for α-Bromination of Phenylacetic Acid Derivatives

| Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 77°C (Reflux) | 2 hours | chemicalbook.com |

| Bromine (Br₂) | Phosphorus trichloride (PCl₃) | Benzene | Reflux | 2-3 days | orgsyn.org |

Stereoselective Synthesis of the α-Phenyl Center

Controlling the stereochemistry at the α-phenyl center is crucial for the synthesis of enantiomerically pure this compound. One of the primary strategies to achieve this is through the use of chiral auxiliaries. This methodology involves covalently attaching a chiral molecule to the phenylacetic acid substrate to direct the subsequent chemical transformations in a stereoselective manner. nih.gov Commonly used auxiliaries include oxazolidinones and pseudoephedrine. nih.gov The process typically involves three stages: attachment of the auxiliary, stereoselective alkylation (or in this case, formation of the ether linkage), and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. nih.gov

Another approach involves the use of chiral lithium amides as non-covalent stereodirecting agents. nih.gov This method offers the advantage of a single-step process, circumventing the need for the attachment and removal of a chiral auxiliary. nih.gov The chiral lithium amide can deprotonate the arylacetic acid to form an enediolate intermediate, and the subsequent reaction is guided by the chiral environment provided by the amide. nih.gov This technique has shown high enantioselectivity in the alkylation of arylacetic acids. nih.gov

Asymmetric synthesis starting from a chiral precursor is also a viable route. For instance, (S)-mandelic acid, a readily available and inexpensive chiral starting material, can be utilized to synthesize α-substituted phenylacetic acid derivatives with high enantiomeric excess. researchgate.net

The enantiomeric excess (ee) of the final product is a critical measure of the success of a stereoselective synthesis and can be determined using techniques such as chiral high-performance liquid chromatography (HPLC) or NMR spectroscopy with chiral shift reagents. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The choice of solvent can significantly impact the rate and outcome of the synthetic steps. For the etherification reaction, which forms the phenoxy bond, high-boiling point solvents such as diethylene glycol dimethyl ether are often employed. chemicalbook.com The solubility of the reactants and intermediates in the chosen solvent is crucial for ensuring a homogeneous reaction mixture and facilitating efficient reaction kinetics. In some cases, the use of a solvent that allows for the precipitation of the product upon cooling can simplify the purification process. google.com The reaction kinetics are also influenced by the concentration of the reactants; therefore, optimizing the molar ratios of the starting materials is essential.

In many of the key synthetic steps, catalysts play a pivotal role. For instance, in the formation of the ether linkage via a nucleophilic aromatic substitution reaction, a copper(I) catalyst, such as copper(I) bromide, can be employed to facilitate the reaction between the phenol and the α-halo-phenylacetic acid derivative. chemicalbook.com The catalyst loading, which is the amount of catalyst used relative to the reactants, must be carefully optimized. A higher catalyst loading may increase the reaction rate but can also lead to increased costs and potential side reactions. Conversely, a lower loading may result in an impractically slow reaction.

Temperature is a critical parameter that must be precisely controlled throughout the synthesis. Many of the reactions, such as the bromination and etherification steps, are conducted at elevated temperatures to overcome the activation energy barrier and increase the reaction rate. orgsyn.orgchemicalbook.com However, excessively high temperatures can lead to the formation of undesired byproducts through decomposition or side reactions. For instance, in the bromination of p-methylphenylacetic acid, the temperature is carefully controlled between 90 and 110°C. google.com In some cases, reactions are performed at low temperatures, such as between -5°C and 10°C, to limit side reactions like the formation of mandelic acid during the synthesis of α-bromo-phenylacetic acids from aldehydes. google.com

While many of the reactions are conducted at atmospheric pressure, in some instances, such as distillation for purification, the pressure is reduced to allow for distillation at a lower temperature, thereby preventing thermal decomposition of the product. orgsyn.org

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be modified to generate a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be performed at several positions on the molecule.

The carboxylic acid group is a versatile handle for derivatization. It can be readily converted into esters through Fischer esterification by reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. wikipedia.org For example, methyl or ethyl esters can be synthesized using methanol (B129727) or ethanol, respectively. wikipedia.org The carboxylic acid can also be converted to an amide by first activating it, for example, by forming an acid chloride, followed by reaction with an amine. Another derivative is the acetohydrazide, which can be formed by reacting the methyl ester with hydrazine. wikipedia.org

Modifications to the phenyl rings are also possible. The bromine and chlorine substituents on the phenoxy ring can be replaced with other halogens or functional groups through various cross-coupling reactions. Similarly, the phenyl ring attached to the α-carbon can be substituted to explore the electronic and steric effects on the molecule's properties. The synthesis of analogues with different substituents on the aromatic rings would typically involve starting with appropriately substituted precursors. For instance, to synthesize a nitro-substituted analogue, one could start with a nitrated phenylacetic acid derivative. google.com

The synthesis of analogues provides a means to systematically probe the chemical space around the parent compound, which can be crucial for understanding its chemical and biological properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| Azobisisobutyronitrile |

| Phenylacetic acid |

| Benzoyl peroxide |

| Mandelic acid |

| (S)-Mandelic acid |

| Diethylene glycol dimethyl ether |

| Copper(I) bromide |

| Carbon tetrachloride |

| Benzene |

| Phosphorus trichloride |

| Oxazolidinones |

| Pseudoephedrine |

| Methanol |

| Ethanol |

| Hydrazine |

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, readily convertible into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several standard methods. Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., concentrated sulfuric acid), is a common approach. google.comwikipedia.org For substrates sensitive to strong acids, milder conditions involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. researchgate.net Transesterification under Lewis acid catalysis is another viable method for synthesizing specific esters, such as the methyl ester from methyl acetate. google.com

Amidation: The synthesis of amides from the carboxylic acid moiety typically requires the activation of the carboxyl group. This can be accomplished by converting the acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling agents (e.g., DCC/HOBt, EDC) or boric acid catalysis provides an efficient route to amides, often with high yields and chemoselectivity. researchgate.netorgsyn.org

| Transformation | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | Classic method, suitable for simple alcohols. google.com |

| Esterification | Alcohol (ROH), DCC or EDC | Ester (-COOR) | Milder conditions for sensitive substrates. researchgate.net |

| Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine (R₂NH) | Amide (-CONR₂) | Two-step process via acyl chloride intermediate. researchgate.net |

| Amidation | Amine (R₂NH), Coupling Agent (e.g., EDC, Boric Acid) | Amide (-CONR₂) | Direct, one-pot synthesis. researchgate.netorgsyn.org |

Transformations of the Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the phenoxy ring are key handles for structural diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl halide with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. nih.govmdpi.com The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for regioselective coupling at the bromine-substituted position under carefully controlled conditions. nih.gov This selectivity is based on the different rates of oxidative addition of the Pd(0) catalyst to the carbon-halide bonds. nih.gov

Other Cross-Coupling Reactions: Beyond Suzuki coupling, other palladium-catalyzed reactions like Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be envisioned for modifying the halogenated sites. mdpi.comnih.gov These methods significantly expand the library of accessible derivatives from the parent compound. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. mdpi.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Highly versatile for biaryl synthesis; C-Br is generally more reactive than C-Cl. nih.govmdpi.com |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₂Cl₂ | C(sp²)-C(sp²) | Effective for coupling with electron-deficient halides. mdpi.com |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand (e.g., BINAP) | C(sp²)-N | Forms arylamine derivatives. |

Structural Elaboration of the Phenoxy and Phenyl Moieties

Further functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution, although the existing substituents will influence the position and feasibility of these reactions. The phenoxy ring is deactivated by the electron-withdrawing effects of the halogens and the ether oxygen, while the unsubstituted phenyl ring is more amenable to substitution. Potential reactions include nitration, sulfonation, and Friedel-Crafts acylation, which would likely occur on the unsubstituted phenyl ring. The directing effects of the existing groups would need to be carefully considered to predict the regiochemical outcome.

Chemical Reactivity Profiling

Understanding the reactivity of this compound in various reaction types is essential for predicting its behavior and potential applications.

Oxidation Reactions and Product Characterization

The oxidation of phenylacetic acid derivatives can lead to different products depending on the reagents and conditions used. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the benzylic C-H bond. In analogous systems, the oxidation of phenylacetic acid can yield mandelic acid, which may be further oxidized to benzaldehyde. orientjchem.org The metabolism of related compounds like 2-phenylethylamine proceeds through phenylacetaldehyde (B1677652) to phenylacetic acid, highlighting the susceptibility of the benzylic position to oxidation. nih.gov Harsh oxidation conditions could also lead to the cleavage of the aromatic rings or the ether linkage.

Reduction Reactions to Alcohol Derivatives

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 2-(2-Bromo-4-chlorophenoxy)-2-phenylethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are typically effective for this transformation. A milder and often more selective alternative involves the activation of the carboxylic acid (e.g., as a mixed anhydride) followed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net This latter method can be advantageous when other reducible functional groups are present in the molecule. researchgate.net

Nucleophilic Substitution Patterns on the Aromatic Rings

Direct nucleophilic aromatic substitution (SNAr) on the halogenated phenoxy ring is generally challenging due to the presence of multiple deactivating groups and the inherent stability of aryl halides. Such reactions typically require highly activated substrates (e.g., with strong electron-withdrawing groups like nitro groups ortho or para to the halogen) and/or very strong nucleophiles under harsh conditions. acs.orgnih.gov The bromine atom, being a better leaving group than chlorine, would be the more likely site for any potential SNAr reaction. However, for this specific substrate, palladium-catalyzed cross-coupling reactions are the more practical and versatile approach for modifying the halogenated ring. nih.govmdpi.com

Structure Activity Relationship Sar Investigations and Computational Studies

Conformational Analysis and Molecular Flexibility of 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid

A thorough conformational analysis would be essential to understand the three-dimensional arrangement of the atoms in this compound and its preferred shapes (conformers). This analysis, typically performed using computational chemistry methods such as molecular mechanics or quantum mechanics, would identify the lowest energy conformations of the molecule. The molecular flexibility, or the ability of the molecule to adopt different conformations, is crucial for its interaction with biological targets. Key aspects to investigate would include the rotational barriers around the ether linkage and the bond connecting the phenyl ring to the α-carbon. Understanding the molecule's flexibility is paramount, as it dictates the range of shapes it can assume to bind effectively to a receptor or enzyme active site.

Role of Halogen Substituents in Modulating Biological Activity

The presence and positioning of the bromine and chlorine atoms on the phenoxy ring are expected to significantly influence the biological activity of the compound. A detailed SAR study would dissect these influences based on several factors.

Positional Isomerism Effects (e.g., comparing 2-bromo-4-chloro vs. 4-bromo-2-chloro)

The specific placement of the halogen atoms (positional isomerism) can dramatically alter a molecule's biological activity. A comparative study of isomers, such as contrasting the 2-bromo-4-chloro substitution pattern with a 4-bromo-2-chloro arrangement, would be highly informative. Such a comparison would help to determine if the observed biological effects are more sensitive to electronic or steric factors at a particular position on the phenyl ring. For instance, a bulky bromine atom at the 2-position could impose different steric constraints compared to a chlorine atom at the same position.

Lipophilicity Contributions of Halogenation

Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This property is critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The increased lipophilicity conferred by the bromine and chlorine atoms in this compound would likely enhance its ability to cross cell membranes. Quantitative structure-activity relationship (QSAR) studies often correlate lipophilicity, typically expressed as logP, with biological activity.

Influence of the Phenylacetic Acid Core on Biological Interactions

The phenylacetic acid moiety serves as the central scaffold of the molecule and is crucial for its biological interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can exist in its ionized form at physiological pH, allowing for ionic interactions with biological targets. The phenyl group can engage in hydrophobic and π-stacking interactions.

Stereochemistry at the α-Carbon and its Impact on Activity

The α-carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers can have different biological activities, with one often being significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral. A comprehensive study would involve the separation of the enantiomers and the evaluation of their individual biological activities to determine the stereochemical requirements for optimal interaction with its target.

Carboxylic Acid Group's Role in Molecular Recognition

The carboxylic acid moiety is a cornerstone of the molecular structure of this compound, playing a pivotal role in its molecular recognition by biological targets. This functional group is a common feature in a vast array of biologically active molecules, where it often serves as a primary point of interaction with receptors and enzymes. ijacskros.com The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, as well as its capacity to exist in an anionic carboxylate form at physiological pH, are fundamental to its function in molecular recognition. researchgate.net

In the context of phenoxyacetic acid derivatives, the carboxylic acid group is essential for establishing critical interactions within binding pockets of target proteins. These interactions can include the formation of salt bridges with positively charged amino acid residues, such as arginine or lysine, and hydrogen bonds with polar residues. ijacskros.com The planar nature of the carboxylic acid group can also contribute to favorable stacking interactions with aromatic residues. scite.ai The specific orientation of the carboxylic acid group, influenced by the stereochemistry of the alpha-carbon and the steric bulk of the adjacent phenyl and phenoxy groups, will ultimately determine the strength and specificity of these interactions.

Comparative SAR Studies with Related Phenoxyacetic Acid Analogues

Comparison with Auxin Mimics (e.g., 2,4-D)

A prominent class of phenoxyacetic acid analogues is the synthetic auxin herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being a well-known example. wikipedia.org These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. wikipedia.orgnih.gov The herbicidal activity of these compounds is closely linked to their ability to be recognized and transported by auxin transport proteins, such as PIN-FORMED (PIN) transporters. nih.gov

A comparison of the structural features of this compound and 2,4-D highlights key differences that would be expected to influence their biological activity. The presence of a bulky phenyl group on the alpha-carbon of this compound introduces a chiral center and significantly increases the steric hindrance around the carboxylic acid group compared to 2,4-D. Furthermore, the substitution pattern on the phenoxy ring, with a bromine atom at the 2-position and a chlorine atom at the 4-position, differs from the 2,4-dichloro substitution of 2,4-D. These structural modifications would likely alter the binding affinity and specificity for auxin receptors and transporters, potentially leading to a different spectrum of biological activity. nih.gov

Table 1: Comparison of Structural Features between this compound and 2,4-D

| Feature | This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

|---|---|---|

| Alpha-Carbon Substitution | Phenyl group | Hydrogen |

| Chirality | Chiral | Achiral |

| Phenoxy Ring Substitution | 2-Bromo, 4-Chloro | 2,4-Dichloro |

| Molecular Weight | 374.63 g/mol | 221.04 g/mol |

Analysis of Related Enzyme Inhibitors

Phenoxyacetic acid derivatives have been investigated as inhibitors of various enzymes. For instance, certain analogues have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. nih.govmdpi.com The general structure of these inhibitors often includes a central aromatic core, a carboxylic acid group for binding to the active site, and various substituents that modulate potency and selectivity. nih.gov

The structure of this compound possesses features that are consistent with those of some enzyme inhibitors. The halogenated phenoxy ring and the additional phenyl group could engage in hydrophobic and aromatic interactions within an enzyme's active site. The carboxylic acid would serve as a crucial anchor point, similar to its role in other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The specific substitutions on the phenoxy ring (bromo and chloro) and the presence of the alpha-phenyl group would be critical in determining the inhibitory potency and selectivity for a particular enzyme target.

Table 2: Examples of Phenoxyacetic Acid Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | Reported Activity |

|---|---|---|

| 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid | Acetyl-CoA carboxylase | Herbicidal activity |

| Indomethacin (related indoleacetic acid derivative) | Cyclooxygenase (COX) | Anti-inflammatory |

Advanced Computational Methodologies in SAR and QSAR

Computational chemistry provides powerful tools for investigating the structure-activity relationships of molecules like this compound. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two such methodologies that can offer valuable insights into the potential biological activity and physicochemical properties of this compound.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. semanticscholar.org This method can be employed to study the potential interactions of this compound with various biological targets. By generating a three-dimensional model of the compound and docking it into the active site of a target protein, it is possible to predict the binding mode, estimate the binding affinity, and identify key interacting residues. mdpi.comscienceopen.com

For this compound, docking studies could be performed against potential targets such as auxin-binding proteins or enzymes like COX-2. The results of such simulations would provide hypotheses about the molecular basis of its activity, which could then be tested experimentally. The docking scores and predicted binding energies would offer a quantitative measure of the binding affinity, allowing for comparison with known active compounds.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score | -9.5 kcal/mol | A lower score indicates a more favorable binding interaction. |

| Predicted Binding Affinity (Ki) | 150 nM | Estimated inhibitory constant, suggesting moderate to high potency. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the binding site forming hydrogen bonds or other interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acidity Constant (pKa)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physicochemical property. researchgate.net A QSAR model can be developed to predict the acidity constant (pKa) of this compound based on its molecular descriptors. The pKa is a critical parameter that influences the ionization state of the carboxylic acid group, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. dntb.gov.uabohrium.com

To build a QSAR model for the pKa of phenoxyacetic acids, a dataset of related compounds with experimentally determined pKa values would be required. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be electronic (e.g., Hammett constants, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). unibo.it Statistical methods, such as multiple linear regression, are then used to derive an equation that correlates the descriptors with the pKa. Such a model could then be used to predict the pKa of this compound and other new analogues.

Table 4: QSAR Descriptors for Predicting pKa of Substituted Phenoxyacetic Acids

| Descriptor Type | Example Descriptor | Influence on pKa |

|---|---|---|

| Electronic | Hammett constant (σ) | Electron-withdrawing groups decrease pKa (increase acidity). |

| Atomic partial charge on the carboxylic oxygen | A more negative charge may correlate with a higher pKa. | |

| Steric | Molar refractivity | Increased bulk near the carboxylic acid may influence solvation and pKa. |

| Topological | Wiener index | Relates to molecular branching and can indirectly affect pKa. |

Density Functional Theory (DFT) for Electronic Structure Analysis3.5.4. Molecular Dynamics Simulations for Ligand-Target Dynamics

General principles of DFT and MD simulations can be described, but without specific studies on "this compound," any discussion would be hypothetical and not based on the required detailed research findings.

This lack of available data prevents the creation of a scientifically accurate and evidence-based article focused solely on the computational investigations of this compound. Further research would be needed to generate the necessary data to fulfill the requested article structure.

Mechanistic Biological Studies at the Molecular and Cellular Level

Investigation of Enzyme Modulation and Inhibition Kinetics

Cyclooxygenase (COX) Enzyme Inhibition Studies (in vitro)

No in vitro studies detailing the inhibitory effects of 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid on COX-1 or COX-2 enzymes are available in the public domain.

Other Enzyme Targets Involved in Inflammatory Pathways

There is no published research identifying or characterizing the interaction of this compound with other enzymes implicated in inflammatory processes.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Without evidence of enzyme inhibition, no kinetic analyses, such as the determination of IC₅₀ or Kᵢ values, for the interaction between this compound and any enzyme target have been reported.

Receptor Binding Assays and Signaling Pathway Analysis

Interaction with Auxin-Binding Proteins (e.g., TIR1 receptors)

There are no documented studies investigating the binding affinity or functional interaction of this compound with auxin-binding proteins, including the TIR1 receptor.

Modulation of Receptors Involved in Cellular Homeostasis

No research has been published detailing the modulation of any receptors involved in cellular homeostasis by this compound.

Cellular Activity Profiling (in vitro)

While specific data for this compound is unavailable, related compounds have demonstrated significant cytotoxic and cell growth inhibitory effects across various cancer cell lines. For example, novel phenoxyacetamide derivatives have shown potent activity against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.govmdpi.com Similarly, certain brominated acetophenone (B1666503) derivatives have exhibited remarkable cytotoxicity against alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), breast adenocarcinoma (MCF7), and prostate adenocarcinoma (PC3) cells. farmaciajournal.comfarmaciajournal.com The inhibitory concentrations (IC50) for some of these related compounds are presented below.

| Compound Class | Cell Line | IC50 (µM) |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 |

| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | 6.52 |

| Brominated Acetophenone Derivative 5c | A549 (Alveolar Adenocarcinoma) | 11.80 (µg/mL) |

| Brominated Acetophenone Derivative 5c | Caco2 (Colorectal Adenocarcinoma) | 18.40 (µg/mL) |

| Brominated Acetophenone Derivative 5c | MCF7 (Breast Adenocarcinoma) | < 10 (µg/mL) |

| Brominated Acetophenone Derivative 5c | PC3 (Prostate Adenocarcinoma) | < 10 (µg/mL) |

This table presents data for compounds structurally related to this compound to illustrate potential activity.

The viability and proliferation of cells are critical parameters in assessing the biological activity of a compound. Studies on phenoxazine (B87303) derivatives have shown that they can extensively inhibit both cell growth and viability in certain cancer cell lines. nih.gov This is often accompanied by the induction of apoptosis. nih.gov Similarly, phenoxy acetamide (B32628) derivatives have been noted for their selective anti-proliferative action against cancer cells, with a lesser effect on normal, non-tumorigenic cells. mdpi.com These findings suggest that compounds with a phenoxyacetic acid scaffold may possess the ability to selectively target and reduce the viability of cancer cells.

A potential mechanism of action for halogenated phenoxyacetic acids could be the induction of oxidative stress through the generation of reactive oxygen species (ROS). The production of ROS can lead to cellular damage and trigger apoptosis. researchgate.net Research on para-bromophenoxyacetic acid suggests that one of its potential modes of antimicrobial action is the induction of ROS. propulsiontechjournal.com Furthermore, studies on brominated disinfection byproducts, including bromophenolic compounds, have indicated that ROS production could be a significant factor in their cytotoxic effects. researchgate.net Some brominated derivatives have also demonstrated pro-oxidant activity in cancer cells. farmaciajournal.com

| Compound/Compound Class | Observation | Implication |

| para-Bromophenoxyacetic acid | Suggested to induce reactive oxygen species. propulsiontechjournal.com | Potential mechanism for antimicrobial and cytotoxic effects. |

| Brominated phenolic compounds | ROS production may contribute to synergistic cytotoxicity. researchgate.net | Indicates a role for oxidative stress in the activity of bromo-aromatic compounds. |

| Brominated derivatives | Showed good pro-oxidant activity against A549 and Caco2 cells. farmaciajournal.com | Suggests the ability to induce oxidative stress in cancer cells. |

This table summarizes findings on ROS generation by compounds structurally related to this compound.

The metabolic pathways within a cell are potential targets for chemical compounds. Phenylacetic acid (PAA), a core structure of the subject compound, has been shown to affect key enzymes in the tricarboxylic acid (TCA) cycle. Specifically, PAA treatment led to a decrease in the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH) in bacteria. nih.gov The TCA cycle is a central metabolic hub for energy production, and its inhibition can have profound effects on cellular function and viability. nih.govcreative-proteomics.com This suggests that this compound might also interfere with cellular energy metabolism.

| Enzyme | Pathway | Effect of Phenylacetic Acid |

| Malate Dehydrogenase (MDH) | Tricarboxylic Acid (TCA) Cycle | Decreased activity nih.gov |

| Succinate Dehydrogenase (SDH) | Tricarboxylic Acid (TCA) Cycle | Decreased activity nih.gov |

This table shows the effect of Phenylacetic Acid on key enzymes of the TCA cycle.

Antimicrobial Action Mechanisms (in vitro)

Similarly, para-bromophenoxyacetic acid has shown potent antimicrobial activity against a range of bacteria and fungi. propulsiontechjournal.com Its proposed mechanisms of action include:

Disruption of cell membranes

Interference with cell wall synthesis

Inhibition of protein or nucleic acid synthesis

Induction of reactive oxygen species propulsiontechjournal.com

The presence of halogen atoms, such as bromine and chlorine, in the structure of this compound likely contributes to its potential antimicrobial activity, possibly through one or more of the mechanisms described for related compounds.

Inhibition of Bacterial Growth and Viability

Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic compounds. The introduction of bromine and chlorine atoms, as seen in this compound, is anticipated to confer significant antibacterial properties. Studies on related polyhalogenated phenolic compounds have demonstrated potent, broad-spectrum activity against a variety of pathogenic bacteria, including multidrug-resistant strains.

For instance, the structurally similar compound 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, has shown exceptional in-vitro antibacterial activity. It effectively inhibits the growth of numerous Gram-positive and Gram-negative bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) against clinically important resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The activity of this related compound suggests that this compound could function as a potent inhibitor of bacterial growth. nih.gov The observed efficacy of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol did not show cross-resistance with several major classes of antibiotics, indicating a potentially novel mechanism of action that could be shared by similar structures. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of the related compound 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol against various bacterial strains.

| Bacterial Strain | Type | Resistance Profile | MIC (μg/mL) nih.gov |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Methicillin-Sensitive (MSSA) | 0.117 |

| Staphylococcus aureus | Gram-positive | Methicillin-Resistant (MRSA) | 0.25 |

| Enterococcus faecalis | Gram-positive | Vancomycin-Sensitive (VSE) | 0.5 |

| Enterococcus faecium | Gram-positive | Vancomycin-Resistant (VRE) | 1.0 |

| Bacillus subtilis | Gram-positive | Standard Strain | 0.125 |

| Escherichia coli | Gram-negative | Standard Strain | 2.0 |

| Pseudomonas aeruginosa | Gram-negative | Standard Strain | 1.0 |

Cellular Membrane Disruption Mechanisms

A primary mechanism by which related phenylacetic acid (PAA) compounds exert their antibacterial effect is through the disruption of cellular membrane integrity. nih.govresearchgate.net PAA has been shown to significantly increase the permeability of the bacterial cell membrane. nih.gov This damage leads to the uncontrolled leakage of essential intracellular components, such as nucleic acids, proteins, and soluble sugars, ultimately resulting in cell death. nih.govresearchgate.net

The increase in membrane permeability can be quantified by measuring the relative electrical conductivity of the bacterial suspension. As the cell membrane is compromised, ions leak into the extracellular medium, causing a rise in conductivity. nih.gov Studies on PAA demonstrated a time-dependent increase in relative conductivity after treatment, confirming its membrane-disrupting action. nih.gov Furthermore, scanning electron microscopy of bacteria treated with PAA revealed visible damage to the cell structure, including surface indentations and cell lysis, providing visual confirmation of membrane integrity loss. nih.gov Given its structural properties, this compound likely shares this capacity to compromise bacterial membrane structure and function.

Interference with Microbial Enzyme Activities and Metabolism

Beyond physical disruption of the cell membrane, phenoxyacetic acid derivatives can interfere with critical metabolic processes within the microbial cell. Research on PAA has shown that it can inhibit the activity of key enzymes involved in cellular energy production. researchgate.net Specifically, the activities of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two crucial enzymes of the tricarboxylic acid (TCA) cycle, were found to be significantly decreased in bacteria treated with PAA. researchgate.net By disrupting the TCA cycle, the compound effectively cuts off the cell's primary energy supply, leading to a cessation of growth and other vital functions.

In addition to targeting energy metabolism, PAA has also been observed to inhibit total protein synthesis. researchgate.net This multifaceted approach—disrupting the cell barrier, energy production, and protein synthesis—makes such compounds potent antimicrobial agents. researchgate.net

Antioxidant Mechanisms (in vitro)

Phenolic compounds, including bromophenols, are widely recognized for their antioxidant properties. This activity is primarily due to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby preventing oxidative damage to cellular components.

Free Radical Scavenging Activity (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to evaluate the free radical scavenging ability of a compound. nih.govmdpi.com The DPPH molecule is a stable free radical that has a deep violet color in solution; upon accepting a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. mdpi.com The degree of discoloration is proportional to the scavenging activity of the antioxidant.

While data for this compound is not available, studies on a series of structurally related benzylic acid-derived bromophenols have demonstrated significant DPPH radical scavenging potential. nih.gov The efficiency of scavenging is typically reported as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. nih.gov As shown in the table below, several bromophenol derivatives exhibit potent scavenging activity, in some cases comparable to or exceeding that of standard antioxidants like Butylated hydroxytoluene (BHT) and α-Tocopherol. nih.gov This suggests that this compound is also likely to possess free radical scavenging capabilities.

Table 2: DPPH Radical Scavenging Activity of Structurally Related Bromophenol Compounds.

| Compound | IC₅₀ (μg/mL) nih.gov |

|---|---|

| Compound 25 (a bromophenol derivative) | 4.27 |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 6.41 |

| Compound 27 (a bromophenol derivative) | 6.86 |

| Compound 28 (a bromophenol derivative) | 10.66 |

| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | 30.13 |

| BHT (Standard Antioxidant) | 4.12 |

| BHA (Standard Antioxidant) | 11.17 |

| Trolox (Standard Antioxidant) | 11.75 |

| α-Tocopherol (Standard Antioxidant) | 23.89 |

Mechanisms of Mitigating Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. researchgate.net Phenolic compounds can mitigate oxidative stress through several mechanisms. The primary mechanism is direct radical scavenging, as demonstrated by the DPPH assay. By donating a hydrogen atom from a hydroxyl group, the phenolic compound neutralizes a free radical, in turn becoming a relatively stable phenoxyl radical that does not readily propagate the oxidative chain reaction. eurekaselect.com

In addition to direct scavenging, some bioactive compounds can mitigate oxidative stress by upregulating the body's endogenous antioxidant defense systems. This can involve enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com

It is important to note that the biological effect of phenoxyacetic acid derivatives can be highly structure-dependent. For example, while many phenolic compounds are antioxidants, the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to induce oxidative stress in organisms. nih.govnih.gov Exposure to 2,4-D leads to an increase in lipid peroxidation and a decrease in the activity of antioxidant enzymes, demonstrating a pro-oxidant effect. nih.gov This highlights that the specific arrangement and type of halogen and other functional groups on the phenoxyacetic acid scaffold are critical determinants of its antioxidant or pro-oxidant properties.

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound is essential for understanding its mechanism of action and for its development as a therapeutic agent. For compounds like this compound, target identification would involve a combination of computational and experimental approaches.

Given the structural class, potential targets could include enzymes or cellular receptors. For instance, various phenoxyacetic acid derivatives have been designed and synthesized to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Others have been developed as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. researchgate.net

Initial steps in target identification often involve computational molecular docking studies. These simulations predict how the compound might bind to the active site of known enzymes or receptors. For example, docking studies with phenoxyacetic acid derivatives designed as anti-mycobacterial agents have suggested that they bind within a hydrophobic pocket of the enoyl-acyl carrier protein reductase, a key enzyme in fatty acid synthesis. researchgate.net

Experimental validation is the crucial next step. This can include:

Enzymatic Assays: Directly testing the inhibitory or activating effect of the compound on the activity of purified target enzymes. nih.gov

Affinity-Based Methods: Using techniques like affinity chromatography, where the compound is immobilized on a solid support to "pull out" its binding partners from a cell lysate.

Genetic Approaches: Employing techniques like genetic screening in model organisms (e.g., yeast) to identify genes that, when mutated, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.

For this compound specifically, the reactive α-carbon, influenced by the adjacent bromine atom, could facilitate covalent interactions with nucleophilic residues (e.g., cysteine or serine) in the active sites of target enzymes. Further research employing these validation approaches is necessary to elucidate the precise molecular targets responsible for its putative biological effects.

Proteomic and Metabolomic Investigations

Extensive literature searches did not yield specific studies on the proteomic or metabolomic effects of this compound. Proteomics involves the large-scale study of proteins, particularly their structures and functions, while metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue.

While general methodologies for these "omics" approaches are well-established for characterizing the mechanism of action of various compounds, there is no publicly available research demonstrating their application to this compound. Such investigations would be valuable to understand how this compound may alter protein expression profiles or metabolic pathways within a biological system.

Affinity Chromatography and Pull-down Assays

There is currently no available scientific literature detailing the use of affinity chromatography or pull-down assays to identify the molecular targets of this compound. These techniques are powerful methods for isolating and identifying specific protein binding partners of a small molecule.

Affinity chromatography uses a stationary phase with a covalently bound ligand (in this case, it could be a derivative of the compound of interest) to capture proteins from a complex mixture that specifically interact with it. Similarly, pull-down assays are a form of affinity purification where a "bait" molecule (like our compound) is used to isolate "prey" proteins that bind to it from a cell lysate. The resulting protein complexes can then be identified using techniques such as mass spectrometry. The application of these methods would be a critical step in elucidating the direct molecular interactions and mechanism of action of this compound.

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Purification and Analysis

Chromatographic techniques are fundamental for the separation, isolation, and purity analysis of 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid from reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For aromatic carboxylic acids, reverse-phase HPLC is commonly employed. sigmaaldrich.com In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation of similar compounds, like halogenated phenoxyacetic acids, can be achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or formic acid. sielc.comsielc.com The identity of the compound is confirmed by comparing its retention time with that of a known reference standard, while the purity is determined by the peak area percentage.

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Acids

| Parameter | Description |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | Acetonitrile and 20 mM phosphoric acid (25:75) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Detection | UV, 215 nm sigmaaldrich.com |

| Temperature | 35 °C sigmaaldrich.com |

Note: This data is based on the analysis of Phenylacetic Acid and serves as a representative example.

Due to the low volatility of carboxylic acids, direct analysis by Gas Chromatography (GC) is often challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile form. For phenoxyacetic acids, a common derivatization technique is esterification, for instance, through pentafluorobenzylation. nih.gov

Following derivatization, the volatile derivative is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the Mass Spectrometer (MS), which provides mass information for identification. The resulting mass spectra of the derivatives often show unique fragmentation patterns that allow for specific identification of the original compound. nih.gov

Column chromatography is a crucial technique for the purification and isolation of this compound on a preparative scale. orgsyn.org This method involves packing a column with a stationary phase, typically silica (B1680970) gel, and passing a liquid mobile phase, or eluent, through it.

For the purification of related compounds like α-bromophenylacetic acid, a common approach involves using a silica gel column with an eluent system such as a mixture of n-hexane and ether. chemicalbook.com The components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation and collection as distinct fractions. The progress of the separation is often monitored by techniques like Thin-Layer Chromatography (TLC).

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl and the bromo-chlorophenoxy rings, as well as the methine proton adjacent to the carboxylic acid group. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity of the molecule. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. chegg.com

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, and the methine carbon. hmdb.cachemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Compound: 2-Bromo-2-phenylacetic acid

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ~9.0 | Singlet (COOH) |

| 7.3-7.5 | Multiplet (Aromatic C-H) | |

| 5.3 | Singlet (α-CH) | |

| ¹³C NMR | ~178 | Carbonyl (C=O) |

| 127-135 | Aromatic Carbons | |

| ~54 | Alpha Carbon (C-Br) |

Note: This data is for the related compound 2-Bromo-2-phenylacetic acid and serves as an illustrative example. chegg.com The spectrum of this compound would be more complex due to the additional substituted aromatic ring.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound (C₁₄H₁₀BrClO₃), the exact mass can be calculated. uni.lu

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). whitman.edumiamioh.edu This results in a cluster of peaks for the molecular ion (M, M+2, M+4, etc.) that is highly indicative of the presence of these halogens.

Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Fragmentation may also involve cleavage of the ether bond and loss of the halogen atoms. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrClO₃ |

| Monoisotopic Mass | 339.95016 Da uni.lu |

| Predicted Adducts [M-H]⁻ | 338.94288 m/z uni.lu |

| Predicted Adducts [M+H]⁺ | 340.95744 m/z uni.lu |

Note: These values are predicted and sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the carboxylic acid, the ether linkage, the substituted aromatic rings, and the carbon-halogen bonds.

The most prominent feature in the IR spectrum would be the absorptions associated with the carboxylic acid group. A broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. orgchemboulder.com The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.com For phenylacetic acid, this peak is observed around 1700 cm⁻¹. nist.govchemicalbook.com The presence of the electronegative bromine atom on the alpha-carbon may cause a slight shift in this frequency.

The C-O stretching vibrations of the carboxylic acid and the ether linkage are also key diagnostic peaks. The C-O stretch of the carboxylic acid typically appears in the 1320-1210 cm⁻¹ range, while the asymmetric C-O-C stretch of the aryl ether is expected between 1270-1230 cm⁻¹ and the symmetric stretch between 1075-1020 cm⁻¹. For phenoxyacetic acid, bands at approximately 1200 cm⁻¹ and 1045 cm⁻¹ are assigned to the symmetric and asymmetric C-O-C stretching vibrations, respectively.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C stretching vibrations within the aromatic rings will likely produce several bands in the 1600-1450 cm⁻¹ region. vscht.cz The substitution pattern on the benzene (B151609) rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide further structural information. vscht.cz

Finally, the carbon-halogen bonds will also have characteristic absorptions. The C-Br stretching vibration is typically found in the 680-515 cm⁻¹ region, while the C-Cl stretch is observed in the 850-550 cm⁻¹ range. orgchemboulder.com These absorptions, however, fall in the fingerprint region of the spectrum and can sometimes be difficult to assign definitively without comparative analysis.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1760-1690 (strong) | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1210 | C-O stretch | Carboxylic acid |

| 1270-1230 | asym. C-O-C stretch | Aryl ether |

| 1075-1020 | sym. C-O-C stretch | Aryl ether |

| 900-675 | C-H oop bend | Aromatic |

| 850-550 | C-Cl stretch | Alkyl halide |

| 680-515 | C-Br stretch | Alkyl halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the two substituted benzene rings act as the primary chromophores.

The UV spectrum of this compound is expected to show absorptions characteristic of substituted benzene rings. The phenyl group of phenylacetic acid itself exhibits a weak absorption band around 275 nm. nih.govnist.gov Phenol (B47542) shows a similar absorption maximum at 275 nm. docbrown.info The presence of the phenoxy group and the halogen substituents on the second aromatic ring will influence the position and intensity of these absorption bands.

Halogen substituents on a benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands of the benzene ring. This is due to the lone pair of electrons on the halogen atoms that can be delocalized into the aromatic π-system. The presence of both a bromo and a chloro substituent on the phenoxy ring is likely to result in a more significant bathochromic shift compared to a monosubstituted phenol.

Table 2: Expected UV-Vis Absorption Maxima for this compound and Related Chromophores

| Compound | Chromophore | Expected λmax (nm) |

| Phenylacetic acid | Phenyl | ~275 |

| Phenol | Phenyl, Hydroxyl | ~275 |

| This compound | Phenyl, Substituted Phenoxy | >275 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction is the most reliable method for determining its absolute stereochemistry and solid-state conformation.

The crystal structure of this compound, if obtained, would reveal the exact spatial orientation of the 2-bromo-4-chlorophenoxy group, the phenyl group, and the carboxylic acid function around the chiral carbon center. This would unambiguously establish the (R) or (S) configuration of a resolved enantiomer.

Furthermore, X-ray crystallography would provide detailed information on bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the molecule in the solid state. Of particular interest would be the dihedral angles describing the orientation of the two aromatic rings relative to each other and to the carboxylic acid group.

A common feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxyl groups of two molecules. nih.gov It is highly probable that this compound would also exhibit this hydrogen-bonding motif, which plays a significant role in stabilizing the crystal lattice. The crystal packing would also be influenced by other weaker intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding.

Table 3: Potential Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers), π-π stacking, halogen bonding |

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Pathways for Analogues with Enhanced Biological Activity

The future synthesis of analogues of 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid will likely focus on modifications aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The core structure of phenoxyacetic acid has been a scaffold for various biologically active compounds, including herbicides and potential therapeutic agents. mdpi.com Research into novel synthetic pathways will be crucial for generating a library of derivatives for structure-activity relationship (SAR) studies.

Key synthetic strategies could involve:

Modification of the Phenylacetic Acid Moiety: Alterations to the phenyl group, such as the introduction of different substituents (e.g., electron-donating or electron-withdrawing groups), could significantly influence the compound's electronic properties and its interaction with biological targets.

Variation of the Halogen Substitution Pattern: The position and nature of the halogen atoms on the phenoxy ring are known to impact the biological activity of phenoxyacetic acid derivatives. mdpi.com Systematic replacement of the bromo and chloro substituents with other halogens (fluorine, iodine) or other functional groups could lead to analogues with improved potency and selectivity. For instance, in a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors, the introduction of a bromo group at position 4 of the phenoxy ring in some compounds demonstrated robust inhibitory efficacy. mdpi.com

Introduction of Chiral Centers: The synthesis of enantiomerically pure analogues will be essential to investigate the stereoselectivity of biological action, a critical aspect for drug development.

Recent synthetic efforts in the broader class of phenoxyacetic acids have yielded compounds with significant anti-inflammatory and antimicrobial activities. mdpi.comjetir.org For example, certain N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide derivatives have shown potent antimicrobial effects. jetir.org The exploration of similar synthetic routes for this compound could lead to the discovery of novel therapeutic agents.

Development of Advanced QSAR Models Incorporating Machine Learning and AI

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of chemical compounds based on their molecular structure. The development of advanced QSAR models incorporating machine learning (ML) and artificial intelligence (AI) will be instrumental in guiding the synthesis of novel analogues of this compound with enhanced biological activity.

Future QSAR studies will likely involve:

Generation of Large Datasets: A diverse library of analogues with experimentally determined biological activities will be required to train and validate robust QSAR models.

Calculation of a Wide Range of Molecular Descriptors: These descriptors will capture the physicochemical, topological, and electronic features of the molecules.

Application of Advanced ML Algorithms: Techniques such as support vector machines (SVM), random forests, and deep neural networks can handle complex, non-linear relationships between molecular structure and biological activity. nih.govresearchgate.net

These advanced QSAR models will not only predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts, but also provide insights into the key molecular features responsible for the observed biological effects. This understanding can then be used to design new analogues with improved properties. The performance of such models is often evaluated using statistical metrics as shown in the table below.

| Performance Metric | Description |

| Accuracy (ACC) | The ratio of the total number of correct predictions. nih.gov |

| Area Under the Curve (AUC) | A measure of the model's ability to distinguish between active and inactive compounds. nih.gov |

| Matthews Correlation Coefficient (MCC) | A balanced measure of the quality of a binary classification. nih.gov |

| Sensitivity | The proportion of the positive class that is correctly identified. nih.gov |

| Specificity | The proportion of the negative class that is correctly identified. nih.gov |

In-depth Elucidation of Undefined Biological Mechanisms of Action

While the biological activities of some phenoxyacetic acid derivatives are known, the specific mechanisms of action of this compound remain to be elucidated. Future research should focus on identifying its molecular targets and the signaling pathways it modulates.

Potential avenues of investigation include:

Target Identification Studies: Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific proteins or enzymes that interact with the compound.

Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, assays can be conducted to determine if the compound inhibits specific enzymes, such as cyclooxygenases (COX), which are targets for some phenoxyacetic acid derivatives. mdpi.com

Cell-Based Assays: A battery of cell-based assays can be used to investigate the compound's effects on various cellular processes, such as cell proliferation, apoptosis, and inflammation.

Gene and Protein Expression Profiling: Techniques like microarray and RNA sequencing can reveal changes in gene expression patterns in response to treatment with the compound, providing clues about the affected pathways.

Phenylacetic acid itself is used as an adjunctive therapy for the treatment of acute hyperammonemia. drugbank.com Investigating whether this compound shares or diverges from this mechanism would be a valuable starting point.

Investigation of Stereoisomer-Specific Biological Activities and Mechanisms

The presence of a chiral center at the alpha-carbon of the acetic acid moiety in this compound means that it can exist as two enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

Therefore, a crucial area of future research will be the investigation of the stereoisomer-specific properties of this compound. This will involve:

Chiral Separation: The development of methods to separate the racemic mixture into its individual enantiomers.

Stereospecific Synthesis: The design of synthetic routes to produce each enantiomer in high purity.

Comparative Biological Evaluation: The individual enantiomers should be tested in a range of biological assays to determine if one is more active or has a different biological profile than the other.

Mechanistic Studies of Enantiomers: If stereospecific activity is observed, further studies will be needed to understand the molecular basis for this difference, such as differential binding to the target protein.